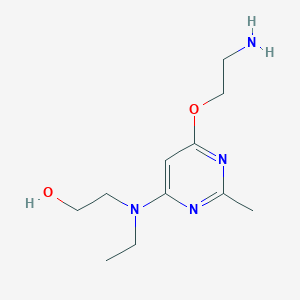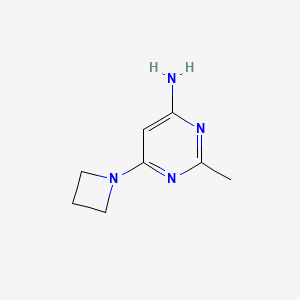
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Übersicht
Beschreibung
“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminoethoxy)ethanol” is represented by the linear formula: NH2CH2CH2OCH2CH2OH .Physical and Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C (lit.) and a density of 1.048 g/mL at 25 °C (lit.) . It is miscible with water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the utility of palladium-catalyzed cross-coupling reactions for creating complex structures with potential applications in molecular recognition and assembly (Aakeröy et al., 2007).
- The study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives offers insights into the synthesis and characterization of novel organic compounds, highlighting the impact of non-covalent interactions on their structural stability and properties. Such insights are crucial for the development of new materials and pharmaceuticals (Ali et al., 2021).
- Research on an alternative synthesis route for a complex compound illustrates the innovative approaches to creating molecules with potential therapeutic applications. This highlights the importance of synthetic chemistry in drug discovery and development (Shahinshavali et al., 2021).
Molecular Interactions and Docking Studies
- Studies on Schiff base ligands derived from 2,6-diaminopyridine and their complexes offer insights into DNA interaction and potential drug development. Such research underscores the role of molecular docking and interaction studies in identifying new therapeutic agents (Kurt et al., 2020).
Advanced Material Design
- The development of polymerizable naphthalimide dyes as one-component visible light initiators showcases the intersection of organic synthesis and material science, highlighting the potential for creating advanced materials with specific photopolymeric properties (Yang et al., 2018).
Theoretical and Computational Chemistry
- Theoretical insights into newly synthesized O-benzenesulfonylated pyrimidines provide a deeper understanding of the role of noncovalent interactions in supramolecular assemblies. This research emphasizes the importance of computational chemistry in predicting and rationalizing the properties of novel compounds (Ali et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-15(5-6-16)10-8-11(17-7-4-12)14-9(2)13-10/h8,16H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVNKYLRBLNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















